

CPL304110 cell viability assay protocol using ATPlite

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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

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Application Note: CPL304110 Cell Viability Assay

Abstract

This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of **CPL304110**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, on cancer cells using the ATPlite Luminescence Assay System. The ATPlite assay offers a rapid, sensitive, and high-throughput method to quantify cell viability by measuring intracellular ATP levels. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical evaluation of targeted therapies.

Introduction

CPL304110 is an orally bioavailable small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling through amplification, mutations, or fusions is a key driver in various malignancies, including gastric, bladder, and squamous cell lung cancers.[3][4] **CPL304110** selectively binds to and inhibits FGFR1, 2, and 3, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][5]

The ATPlite assay is a homogeneous bioluminescent assay for the quantification of viable cells. The assay is based on the principle that ATP is a marker for metabolically active cells.[6][7][8]

Upon cell lysis, the released ATP reacts with luciferase and D-luciferin to produce a luminescent signal that is directly proportional to the number of viable cells in culture.[9][10][11] This method is highly sensitive, reproducible, and amenable to high-throughput screening.[8][12][13]

This application note details a robust protocol for determining the in vitro efficacy of **CPL304110** by measuring its impact on the viability of cancer cell lines with known FGFR aberrations.

Materials and Reagents

Material/Reagent	Supplier	Catalog Number
CPL304110	MedChemExpress	HY-136443
ATPlite Luminescence Assay System	Revvity (PerkinElmer)	6016941
Cancer Cell Line (e.g., SNU-16)	ATCC	CRL-5974
Cell Culture Medium (e.g., RPMI-1640)	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
DMSO, sterile	Sigma-Aldrich	D2650
96-well white, clear-bottom tissue culture plates	Corning	3610
Multichannel pipette	Various	-
Luminometer	Various	-

Experimental Protocols

Cell Culture and Seeding

- Culture cancer cells (e.g., SNU-16, a gastric carcinoma cell line with FGFR2 amplification) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Harvest cells using standard trypsinization procedures and perform a cell count to determine cell viability and concentration.
- Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment and recovery.

Compound Preparation and Treatment

- Prepare a stock solution of **CPL304110** in DMSO (e.g., 10 mM).
- Perform serial dilutions of the **CPL304110** stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest **CPL304110** concentration.
- After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared **CPL304110** dilutions or vehicle control to the respective wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

ATPlite Cell Viability Assay

- Equilibrate the ATPlite assay reagents and the cell culture plate to room temperature for approximately 30 minutes.
- Reconstitute the lyophilized ATPlite substrate with the substrate buffer solution as per the manufacturer's instructions.
- Add 50 µL of the mammalian cell lysis solution to each well.
- Place the plate on an orbital shaker and shake for 5 minutes at 700 rpm to induce cell lysis.
- Add 50 µL of the reconstituted ATPlite substrate solution to each well.

- Shake the plate for another 5 minutes at 700 rpm.
- Dark-adapt the plate for 10 minutes to reduce background luminescence.
- Measure the luminescence using a plate luminometer.

Data Analysis

- Calculate Percent Viability:
 - Subtract the average luminescence of the blank wells (medium only) from all other wells.
 - Calculate the percent viability for each **CPL304110** concentration using the following formula:
- Determine IC50 Value:
 - Plot the percent viability against the log of the **CPL304110** concentration.
 - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of **CPL304110** that inhibits cell viability by 50%.

Data Presentation

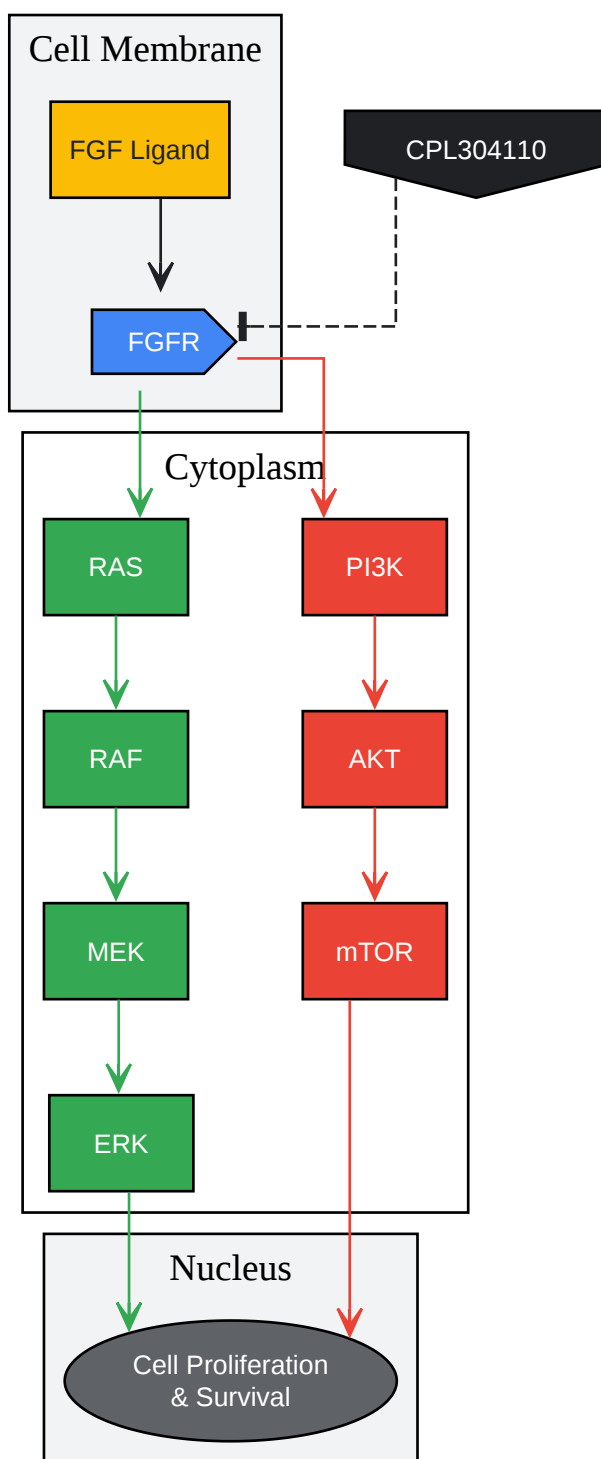
Table 1: Effect of **CPL304110** on SNU-16 Cell Viability

CPL304110 (μM)	Average Luminescence (RLU)	Standard Deviation	% Viability
0 (Vehicle)	1,500,000	75,000	100
0.01	1,425,000	68,000	95
0.05	1,275,000	61,000	85
0.1	975,000	48,000	65
0.5	450,000	23,000	30
1.0	225,000	12,000	15
5.0	75,000	5,000	5
10.0	60,000	4,500	4

Table 2: IC50 Values of **CPL304110** in Various Cancer Cell Lines

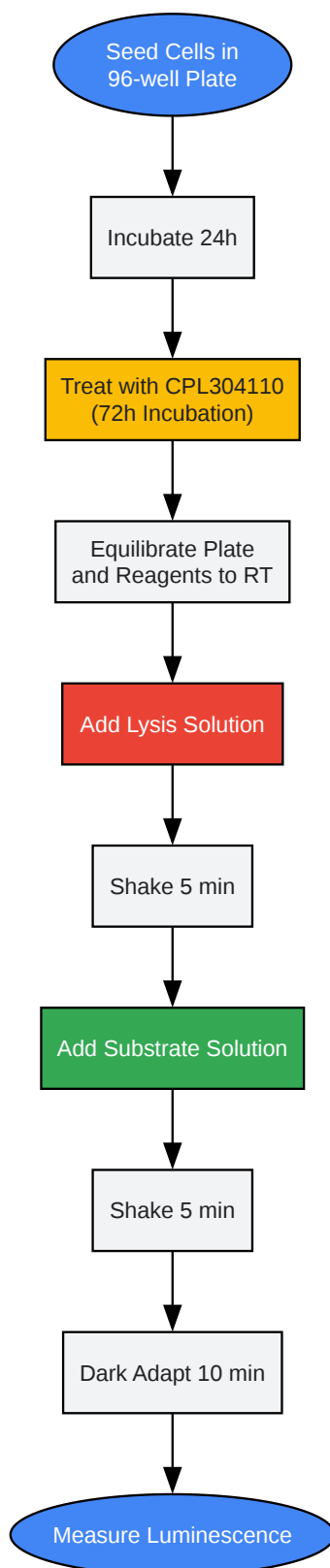
Cell Line	Cancer Type	FGFR Aberration	IC50 (nM)
SNU-16	Gastric	FGFR2 Amplification	85.64 [14]
NCI-H1703	Lung	FGFR1 Amplification	84 [3]
RT-112	Bladder	FGFR3 Fusion	393 [3]

Mandatory Visualizations



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Caption: **CPL304110** inhibits the FGFR signaling pathway.



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Caption: Experimental workflow for the ATPlite cell viability assay.

Conclusion

The ATPlite Luminescence Assay System provides a sensitive and reliable method for evaluating the anti-proliferative activity of the FGFR inhibitor, **CPL304110**. This protocol can be readily adapted for various cancer cell lines to determine their sensitivity to **CPL304110** and to elucidate the role of FGFR signaling in cell viability. The high-throughput nature of this assay makes it an invaluable tool in the preclinical assessment of targeted cancer therapies.

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